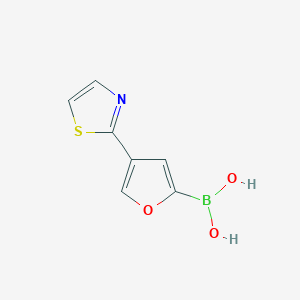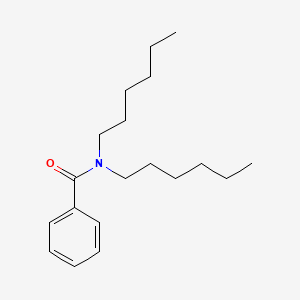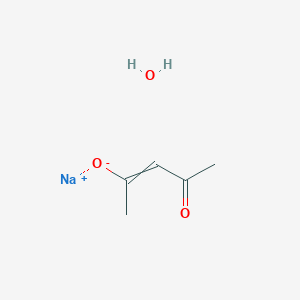
4-(2-Aza-2-(6-nitrilo-2-imino-4-oxo-3-phenyl(5H-3,5-diazinyl))vinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aza-2-(6-nitrilo-2-imino-4-oxo-3-phenyl(5H-3,5-diazinyl))vinyl)benzoic acid, also known as 6-Nitro-2-imino-4-oxo-3-phenyl-3,5-diazin-2-yl-2-azavinylbenzoic acid (NIPA-VBA), is an organic compound that has been used in various scientific research applications. NIPA-VBA is a derivative of benzoic acid, a common substance found in nature, and is known for its strong antibacterial and antifungal properties. NIPA-VBA has been studied for its potential applications in the medical, pharmaceutical, and cosmetic industries.
Scientific Research Applications
NIPA-VBA has been studied for its potential applications in the medical, pharmaceutical, and cosmetic industries. It has been shown to possess strong antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. In addition, NIPA-VBA has been studied for its potential use in the treatment of cancer, as it has been shown to have anticancer activities. In the cosmetic industry, NIPA-VBA has been studied for its potential use in skin care products, as it has been shown to have antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of NIPA-VBA is not fully understood, however, it is believed to act by inhibiting the synthesis of bacterial and fungal cell walls. NIPA-VBA is believed to bind to the cell walls of bacteria and fungi, disrupting their normal structure and function and preventing them from replicating. In addition, NIPA-VBA is believed to inhibit the growth of cancer cells by blocking the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
NIPA-VBA has been studied for its effects on the biochemical and physiological processes of cells. Studies have shown that NIPA-VBA has antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. In addition, NIPA-VBA has been shown to have an effect on the metabolism of cells, as it has been shown to inhibit the activity of enzymes involved in metabolic processes.
Advantages and Limitations for Lab Experiments
NIPA-VBA has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, it is soluble in both water and organic solvents, making it easy to work with in a variety of laboratory settings. However, NIPA-VBA also has some limitations for use in lab experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, NIPA-VBA is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research into the applications of NIPA-VBA. One potential direction is the development of new antibiotics and antifungal drugs based on the compound. In addition, further research into the anticancer effects of NIPA-VBA may lead to the development of new treatments for cancer. Another potential direction is the development of new skin care products based on the compound, as it has been shown to have antioxidant and anti-inflammatory properties. Finally, further research into the biochemical and physiological effects of NIPA-VBA may lead to a better understanding of the compound’s mechanism of action and its potential applications in the medical, pharmaceutical, and cosmetic industries.
Synthesis Methods
NIPA-VBA can be synthesized from benzoic acid and a 3,5-diazin-2-yl-2-azavinyl group. The reaction process begins with the formation of the 3,5-diazin-2-yl-2-azavinyl group, which is then coupled to benzoic acid via a nucleophilic aromatic substitution reaction. The reaction proceeds with the addition of a nitro group to the 3,5-diazin-2-yl-2-azavinyl group, followed by the addition of a second nitro group. Finally, the nitro groups are reduced to form NIPA-VBA.
properties
IUPAC Name |
4-[(6-amino-4-cyano-2-oxo-1-phenylpyrimidin-5-yl)iminomethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c20-10-15-16(22-11-12-6-8-13(9-7-12)18(25)26)17(21)24(19(27)23-15)14-4-2-1-3-5-14/h1-9,11H,21H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKNGMJDEDGQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aza-2-(6-nitrilo-2-imino-4-oxo-3-phenyl(5H-3,5-diazinyl))vinyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)
